

GSK840: A Comparative Guide to its Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **GSK840**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By objectively comparing its performance with other known RIPK3 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the fields of inflammation, necroptosis, and drug discovery.

Executive Summary

GSK840 is a highly potent small molecule inhibitor of RIPK3, a key kinase involved in the execution of programmed necrosis, or necroptosis. This guide demonstrates that while sharing a common target with other inhibitors such as GSK'843 and GSK'872, **GSK840** exhibits a superior selectivity profile, making it a more precise tool for studying RIPK3-mediated signaling pathways. This high specificity is crucial for minimizing off-target effects and ensuring the validity of experimental results.

Comparative Analysis of RIPK3 Inhibitors

GSK840, along with GSK'843 and GSK'872, potently inhibits RIPK3 kinase activity. The following table summarizes their reported potencies.



Compound	Target	IC50 (Binding Assay)	IC50 (Kinase Activity Assay)	Species Specificity
GSK840	RIPK3	0.9 nM[1]	0.3 nM[1]	Human active, Mouse inactive[2]
GSK'843	RIPK3	8.6 nM	6.5 nM	Human and Mouse active
GSK'872	RIPK3	1.8 nM[3]	1.3 nM[3]	Human and Mouse active

Key Finding: **GSK840** demonstrates the highest potency for RIPK3 in kinase activity assays among the compared inhibitors. A notable characteristic of **GSK840** is its species-specific activity, being active in human cells but not in mouse cells.[2]

Cross-Reactivity Profile

A critical aspect of a small molecule inhibitor's utility is its selectivity. **GSK840**, GSK'843, and GSK'872 were reportedly screened against a panel of 300 human protein kinases to assess their cross-reactivity.

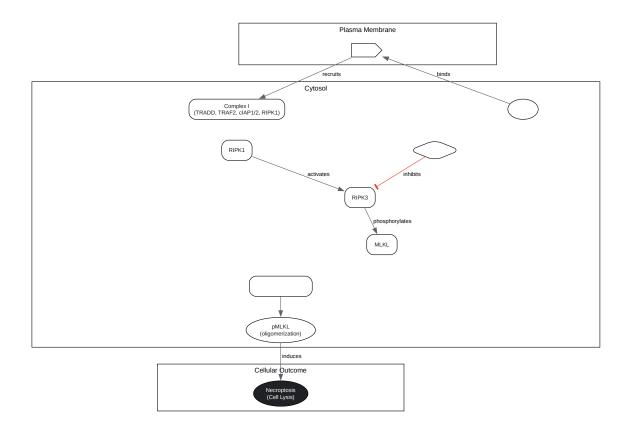
While the detailed raw data from this comprehensive screen is not publicly available within the searched resources, published findings consistently report that **GSK840** displayed the most favorable selectivity profile of the three compounds, exhibiting minimal cross-reactivity.[2] It is highlighted that GSK'840 shows no inhibitory effect on the closely related kinase, RIPK1.[4]

At higher concentrations (typically >3 μ M), all three inhibitors, including **GSK840**, have been observed to induce apoptosis in a RIPK3-dependent manner.[2] This on-target toxicity is an important consideration in experimental design.

Signaling Pathway

The primary signaling pathway inhibited by **GSK840** is the necroptosis pathway, which is initiated by various stimuli, including TNF- α .





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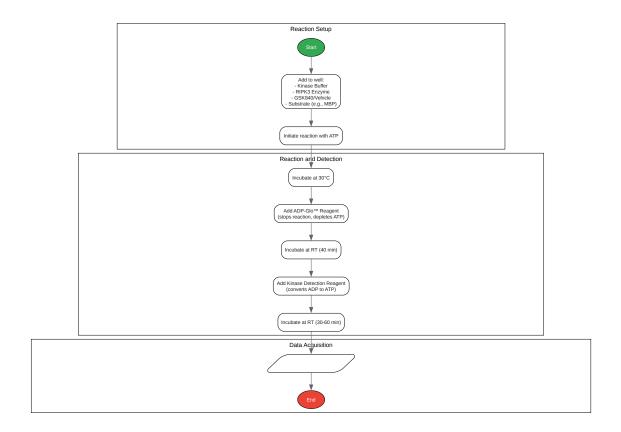
Caption: TNF- α induced necroptosis pathway and the inhibitory action of **GSK840**.

Experimental Protocols In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay to measure the kinase activity of RIPK3.

Workflow Diagram:





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Caption: Workflow for the in vitro RIPK3 kinase assay using ADP-Glo™.

Detailed Protocol:

Prepare Reagents:

- Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just prior to use.
- \circ Kinase Dilution Buffer: Dilute Kinase Assay Buffer 5-fold with a 50 ng/ μ L BSA solution.
- Enzyme: Dilute active recombinant human RIPK3 to the desired concentration in Kinase Dilution Buffer.
- Substrate: Prepare a solution of Myelin Basic Protein (MBP) at 1 mg/mL in distilled water.



- o ATP Solution: Prepare a 10 mM stock solution of ATP in Kinase Assay Buffer.
- ADP-Glo[™] Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[5][6][7][8][9]

Kinase Reaction:

- \circ Add 5 µL of the diluted **GSK840** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 5 μL of the substrate solution.
- Add 5 μL of the diluted RIPK3 enzyme solution.
- Initiate the reaction by adding 5 μL of ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

ADP Detection:

- Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- \circ Add 40 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

Data Analysis:

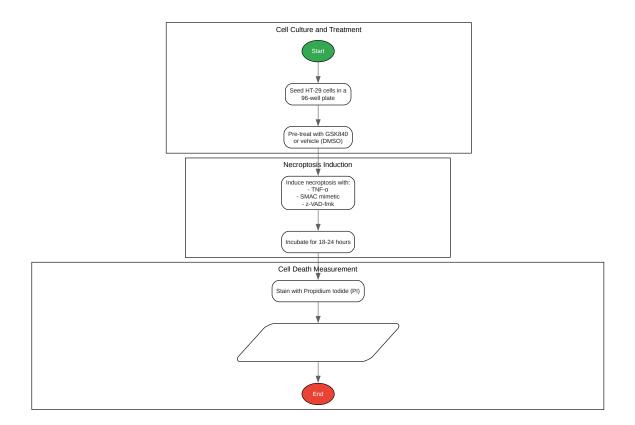
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

Cellular Necroptosis Assay in HT-29 Cells



This protocol describes the induction and measurement of necroptosis in the human colon adenocarcinoma cell line HT-29.

Workflow Diagram:



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Caption: Workflow for the cellular necroptosis assay in HT-29 cells.

Detailed Protocol:

- Cell Culture:
 - Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Assay Procedure:



- Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of GSK840 or vehicle (DMSO) for 1-2 hours.
- Induce necroptosis by adding a combination of:
 - Human TNF-α (e.g., 10-20 ng/mL)
 - A SMAC mimetic (e.g., 100 nM SM-164)
 - A pan-caspase inhibitor (e.g., 20 μM z-VAD-fmk)
- Incubate the cells for 18-24 hours.
- · Measurement of Cell Death:
 - Propidium Iodide (PI) Staining:
 - Add PI solution (e.g., 1-5 µg/mL) to each well.
 - Incubate for 15-30 minutes in the dark.
 - Analyze the percentage of PI-positive (necroptotic) cells using a flow cytometer or a fluorescence microscope.[10][11]
 - Cell Viability Assay:
 - Alternatively, measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
 [12]

Conclusion

GSK840 is a highly potent and selective inhibitor of human RIPK3. Its superior selectivity profile, as indicated by broad kinase panel screening, distinguishes it from other RIPK3 inhibitors like GSK'843 and GSK'872. This makes **GSK840** an invaluable tool for specifically



interrogating the role of RIPK3 in necroptosis and related inflammatory diseases. Researchers should, however, remain mindful of its species-specific activity and the potential for inducing apoptosis at higher concentrations. The detailed experimental protocols provided herein offer a solid foundation for the effective utilization of **GSK840** in both biochemical and cell-based assays.

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